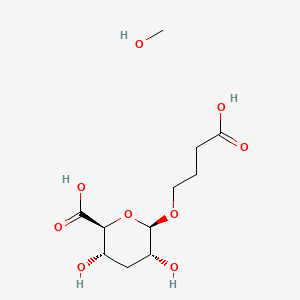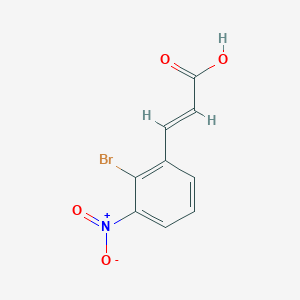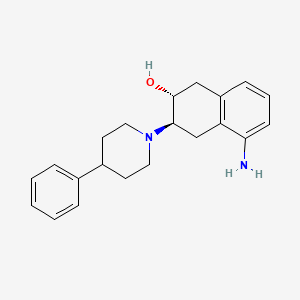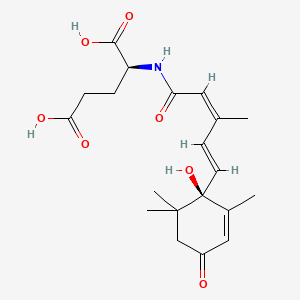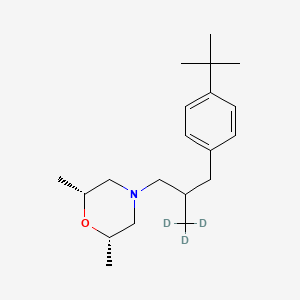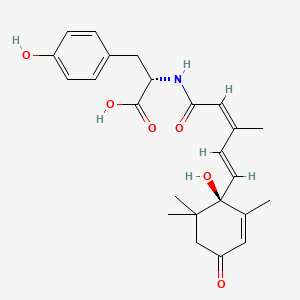
(+)-cis,trans-Abscisic Acid-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-cis,trans-Abscisic Acid-L-tyrosine is a conjugate of abscisic acid and L-tyrosine. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-tyrosine typically involves the conjugation of abscisic acid with L-tyrosine. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific pH levels to ensure the successful conjugation of the two molecules.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation and enzymatic catalysis. These methods offer environmentally friendly and cost-effective alternatives to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
科学的研究の応用
(+)-cis,trans-Abscisic Acid-L-tyrosine has various scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of conjugated molecules.
Biology: It is used to investigate the role of abscisic acid and L-tyrosine in plant and animal physiology.
Medicine: It is explored for its potential therapeutic effects, such as its role in stress response and neuroprotection.
Industry: It is used in the development of biotechnological products, such as bio-based chemicals and pharmaceuticals.
作用機序
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-tyrosine involves its interaction with specific molecular targets and pathways. Abscisic acid exerts its effects by binding to abscisic acid receptors, which activate downstream signaling pathways involved in stress response and developmental processes. L-tyrosine, on the other hand, is a precursor for the synthesis of neurotransmitters, such as dopamine and norepinephrine, which play crucial roles in brain function and mood regulation.
類似化合物との比較
Similar Compounds
L-Dopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Phenylalanine: An essential amino acid that serves as a precursor to tyrosine.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-tyrosine is unique due to its dual functionality, combining the properties of abscisic acid and L-tyrosine. This conjugate offers a unique opportunity to study the combined effects of these two molecules in various biological and chemical contexts.
特性
分子式 |
C24H29NO6 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H29NO6/c1-15(9-10-24(31)16(2)12-19(27)14-23(24,3)4)11-21(28)25-20(22(29)30)13-17-5-7-18(26)8-6-17/h5-12,20,26,31H,13-14H2,1-4H3,(H,25,28)(H,29,30)/b10-9+,15-11-/t20-,24-/m0/s1 |
InChIキー |
QASGYXAPXFZBQL-MQTUKKFGSA-N |
異性体SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)/C)O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


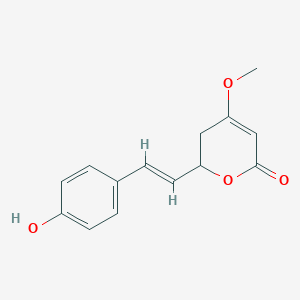

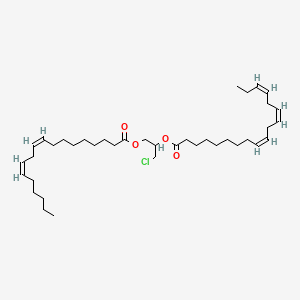
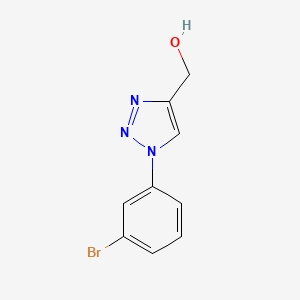
![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
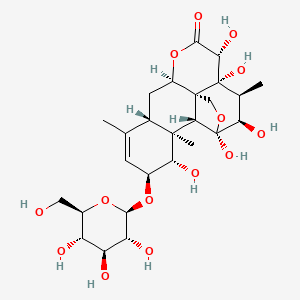
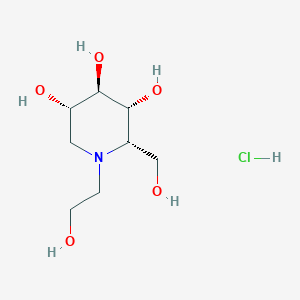
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
